2-Benzyloxy-5-trifluoromethylphenylboronic acid

Descripción general

Descripción

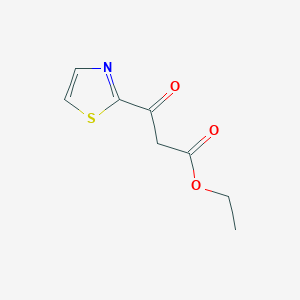

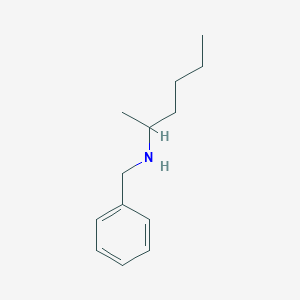

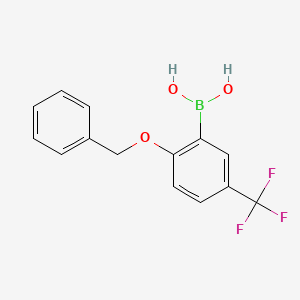

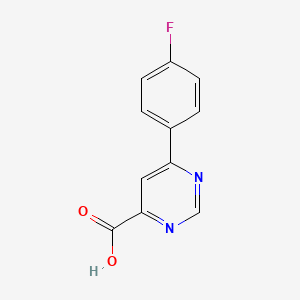

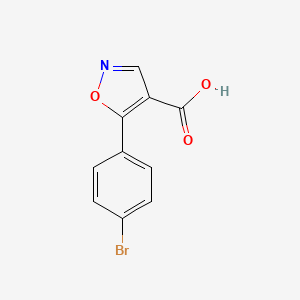

“2-Benzyloxy-5-trifluoromethylphenylboronic acid” is a chemical compound with the molecular formula C14H12BF3O3 . It has a molecular weight of 296.05 g/mol .

Molecular Structure Analysis

The molecular structure of “2-Benzyloxy-5-trifluoromethylphenylboronic acid” consists of a phenyl ring substituted with a benzyloxy group at the 2-position and a trifluoromethyl group at the 5-position . The phenyl ring is also bonded to a boronic acid group .

Physical And Chemical Properties Analysis

“2-Benzyloxy-5-trifluoromethylphenylboronic acid” is a solid compound . It has a storage temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Formylphenylboronic acids, which include 5-Trifluoromethyl-2-formyl phenylboronic acid, display many interesting features from synthetic, application, and structural points of view . They have been synthesized and characterized in terms of their structure and properties .

- Methods of Application : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .

- Results or Outcomes : Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) . The antimicrobial activity of the title compound was also investigated in vitro, showing moderate action against Candida albicans .

Synthesis of Benzyl Ethers and Esters

- Scientific Field : Organic Chemistry

- Application Summary : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application : This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .

Fluorescence Imaging and Tumor Therapy

- Scientific Field : Biomedical Engineering

- Application Summary : Phenylboronic acid (PBA), including 2-Benzyloxy-5-trifluoromethylphenylboronic acid, has been used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials have been widely used in imaging and tumor therapy .

- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Results or Outcomes : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .

Glycoprotein Detection and Drug Delivery

- Scientific Field : Biochemistry

- Application Summary : PBA-based functional chemical materials have been used in glycoprotein detection, cell imaging, and drug delivery .

- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Results or Outcomes : PBA achieved tumor-targeted imaging in vivo .

Fluorescence Imaging and Tumor Therapy

- Scientific Field : Biomedical Engineering

- Application Summary : Phenylboronic acid (PBA), including 2-Benzyloxy-5-trifluoromethylphenylboronic acid, has been used in the development of functional chemical materials for fluorescence imaging and tumor therapy . These materials have been widely used in imaging and tumor therapy .

- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Results or Outcomes : The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed .

Glycoprotein Detection and Drug Delivery

- Scientific Field : Biochemistry

- Application Summary : PBA-based functional chemical materials have been used in glycoprotein detection, cell imaging, and drug delivery .

- Methods of Application : PBA-based functional chemical materials have been developed to bind with sialic acid (SA) on the surface of cancer cells . This improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .

- Results or Outcomes : PBA achieved tumor-targeted imaging in vivo .

Safety And Hazards

The safety information for “2-Benzyloxy-5-trifluoromethylphenylboronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

[2-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-7-13(12(8-11)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZHBEJEZSNEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629626 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-trifluoromethylphenylboronic acid | |

CAS RN |

612833-41-7 | |

| Record name | [2-(Benzyloxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)